molecular formula C11H14N4O2S2 B4878484 3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE

3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4878484
M. Wt: 298.4 g/mol
InChI Key: MAAXOAPLGXCYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazole ring, which is known for its diverse biological activities, and an isoxazole ring, which is often found in compounds with significant pharmacological properties .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 5-ethylthio-1h-tetrazole (ett), are used as activators in the synthesis of oligonucleotides . These activators play a crucial role in the formation of dinucleoside phosphates during oligonucleotide synthesis .

Mode of Action

The compound interacts with its targets, likely nucleoside phosphoramidites, to form highly reactive intermediates . These intermediates then undergo condensation with a nucleoside to form dinucleoside phosphates . This process is a key step in the synthesis of oligonucleotides .

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis . The formation of dinucleoside phosphates is a critical step in this pathway, leading to the creation of oligonucleotides . These oligonucleotides can then participate in various biological processes, including DNA replication and transcription, RNA processing, and gene regulation.

Pharmacokinetics

Given its use in oligonucleotide synthesis, it is likely that the compound is designed to be stable and reactive under the specific conditions used in these synthetic processes .

Result of Action

The result of the compound’s action is the formation of dinucleoside phosphates, which are key intermediates in the synthesis of oligonucleotides . These oligonucleotides can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and therapeutic interventions.

Action Environment

The action of the compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants and catalysts . These factors can affect the efficiency of the compound’s action, its stability, and the yield of the oligonucleotide synthesis process .

Preparation Methods

The synthesis of 3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with ethyl chloroacetate under basic conditions. The isoxazole ring can be synthesized via the cyclization of β-keto esters with hydroxylamine . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Properties

IUPAC Name

3-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-4-7-8(6(3)17-15-7)9(16)12-10-13-14-11(19-10)18-5-2/h4-5H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAXOAPLGXCYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NN=C(S2)SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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